molecular formula C16H12BrClN2S2 B13065881 2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13065881
M. Wt: 411.8 g/mol
InChI Key: CXZCLANSATZZHH-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. This compound belongs to the thieno[2,3-d]pyrimidine class of heterocycles, which are well-known as privileged structures for the development of potent kinase inhibitors. The molecular structure incorporates key functional groups, including the 4-chloro substituent, which serves as a versatile handle for further derivatization via nucleophilic aromatic substitution, allowing researchers to rapidly generate a library of analogues. The core value of this reagent lies in its potential application as a key intermediate in the synthesis of novel therapeutic agents, particularly for oncology and immunology research. Its mechanism of action is hypothesized to involve the modulation of specific kinase signaling pathways, as the thienopyrimidine core is a common pharmacophore in many approved drugs and investigational compounds targeting various kinases. Researchers utilize this compound as a building block to explore structure-activity relationships (SAR) and to develop more potent and selective inhibitors. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H12BrClN2S2

Molecular Weight

411.8 g/mol

IUPAC Name

10-[(4-bromophenyl)sulfanylmethyl]-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C16H12BrClN2S2/c17-9-4-6-10(7-5-9)21-8-13-19-15(18)14-11-2-1-3-12(11)22-16(14)20-13/h4-7H,1-3,8H2

InChI Key

CXZCLANSATZZHH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategies

General Approach

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions to construct the heterocyclic framework followed by functionalization to introduce substituents such as bromophenyl and thio groups. The preparation methods rely on established techniques such as:

Key Reaction Steps

Step 1: Formation of Thienopyrimidine Core

The thienopyrimidine backbone is synthesized using cyclization reactions involving precursors like 2-aminothiophene derivatives or thiophene carboxylic acid esters. For example:

  • Cyclization with trichlorophosphate at temperatures between 0–60°C under an inert atmosphere yields intermediate compounds with high efficiency (88% yield).
Step 2: Introduction of Bromophenylthio Group

The bromophenylthio group is introduced via nucleophilic substitution or thiolation reactions:

  • Reaction of bromobenzene derivatives with sulfur-containing reagents forms the bromophenylthio moiety.
  • This step may involve aromatic substitution facilitated by catalysts or base-mediated conditions.
Step 3: Functionalization with Chlorine

Chlorination is achieved using trichlorophosphate or similar agents:

  • The reaction proceeds under mild conditions (0–60°C) to ensure selective chlorination without degrading the heterocyclic core.

Reaction Conditions

Reaction Step Reagents/Conditions Yield (%) Notes
Cyclization Trichlorophosphate at 0–60°C (inert atmosphere) 88% High efficiency; avoids side reactions.
Thiolation Bromobenzene derivatives + sulfur reagents Moderate Requires optimized solvents/catalysts.
Chlorination Trichlorophosphate High Selective chlorination; mild conditions.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation has been explored for synthesizing thienopyrimidine derivatives:

  • Offers cleaner reactions and shorter durations compared to conventional heating methods.
  • Particularly effective for condensation steps involving thiourea or hydrazine derivatives.

Classical Heating Method

Traditional refluxing techniques are also employed:

  • Longer reaction times but suitable for large-scale synthesis.
  • Used for intermediate transformations in multi-step processes.

Challenges and Optimization

Challenges

  • Side reactions during chlorination or thiolation can reduce yield.
  • Purity issues due to incomplete reactions or formation of by-products.

Optimization Strategies

  • Use inert atmospheres (e.g., nitrogen) to minimize oxidative degradation.
  • Employ high-purity reagents and solvents to enhance selectivity.
  • Explore alternative catalysts for improved reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

10-{[(4-bromophenyl)sulfanyl]methyl}-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Several studies have indicated that compounds with similar structures exhibit anticancer properties. The thieno[2,3-d]pyrimidine core is known for its ability to inhibit specific kinases involved in cancer cell proliferation.
    • A study demonstrated that derivatives of thienopyrimidines showed selective cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
  • Antimicrobial Properties :
    • Research has shown that compounds containing bromophenyl groups possess antimicrobial activity. The presence of the thioether linkage may enhance the bioactivity of this compound against bacterial and fungal strains .
  • Enzyme Inhibition :
    • The compound may serve as a potential inhibitor for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. Inhibitors of these enzymes are valuable for developing anti-inflammatory drugs .

Agrochemical Applications

  • Pesticidal Activity :
    • The structural features of thienopyrimidines make them suitable candidates for developing new pesticides. Their effectiveness against specific pests can be attributed to their ability to interfere with biological processes in target organisms .
  • Herbicide Development :
    • Similar compounds have been investigated for their herbicidal properties, targeting specific pathways in plants. This compound could potentially be optimized for use in agricultural settings to control weed growth without harming crops .
  • Anticancer Research :
    • A study published in a peer-reviewed journal explored the synthesis of thienopyrimidine derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the bromophenyl group significantly enhanced the anticancer activity compared to unmodified analogs .
  • Antimicrobial Testing :
    • In another study, various derivatives of thienopyrimidines were tested against common bacterial strains. The findings revealed that certain modifications led to increased potency against resistant strains of bacteria, highlighting the potential of this compound in antibiotic development .
  • Pesticide Efficacy :
    • A field trial evaluated the effectiveness of a thienopyrimidine-based pesticide on crop yield and pest control efficiency. Results showed a marked reduction in pest populations while maintaining crop health, indicating its viability as an eco-friendly alternative to traditional pesticides .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-{[(4-Bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine C₁₆H₁₃BrClN₂S₂ 427.78 Bromophenylthio enhances lipophilicity; chloro group increases electrophilicity
SY137070 4-Chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine C₁₆H₁₄ClN₂S₂ 353.88 Lacks bromine; reduced steric bulk compared to target compound
Compound 3 () 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine C₁₁H₁₂ClN₂S 254.75 Cyclohepta ring increases flexibility; used in EGFR/VEGFR-2 inhibitor synthesis
4-Chloro-2-ethyl derivative () 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine C₁₁H₁₁ClN₂S 238.74 Ethyl group simplifies structure; lower molecular weight

Anticancer Activity

  • Compound 4a–c (): Derivatives with arylaminothienopyrimidine scaffolds showed IC₅₀ values of 0.8–2.3 μM against pancreatic cancer cells, attributed to dual EGFR/VEGFR-2 inhibition .

Antimicrobial Activity

  • Core Structure (): The unmodified 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exhibited moderate antibacterial activity against S. aureus (MIC = 32 μg/mL). The target compound’s bromophenylthio group may improve membrane penetration, enhancing efficacy .

Receptor Antagonism

  • Compound 6a (): A cyclopenta[b]thieno[2,3-d]pyrimidine derivative with a piperazinyl ethyl group demonstrated potent 5-HT₂A antagonism (Ki = 12 nM). The target compound’s bromophenylthio substituent could modulate receptor affinity differently .

Biological Activity

The compound 2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound involves multiple steps including the formation of the thieno[2,3-d]pyrimidine core. The characterization is typically performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[(4-bromophenyl)thio]methyl}-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 31.25 to 62.5 µg/mL depending on the specific derivative and the target organism .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that related thieno-pyrimidine derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) through mechanisms involving apoptosis and cell cycle arrest . The use of Sulforhodamine B (SRB) assays has provided insights into the cytotoxic effects of these compounds.

Molecular docking studies suggest that the biological activity may be attributed to interactions with specific protein targets involved in cell signaling pathways. For example, compounds featuring similar structural motifs have been reported to inhibit receptor tyrosine kinases like VEGFR-2, which plays a crucial role in tumor angiogenesis . This inhibition could lead to reduced tumor growth and metastasis.

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various thiazole derivatives, it was found that compounds with a bromophenyl moiety exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The study utilized turbidimetric methods to quantify growth inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Efficacy

Another investigation focused on a series of thieno-pyrimidine derivatives revealed that those with halogen substitutions showed increased potency against MCF7 cells. The study highlighted that structural modifications significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Data Summary

Activity Type Target Organism/Cell Line MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus31.25 - 62.5
AnticancerMCF7 (Breast Cancer)IC50 not specified
VEGFR-2 InhibitionHuman Cancer CellsPotent

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